molecular formula C10H8ClNO3 B1348148 (Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid CAS No. 53616-16-3

(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid

Cat. No. B1348148
CAS RN: 53616-16-3
M. Wt: 225.63 g/mol
InChI Key: YZGAQJUBGHWISG-WAYWQWQTSA-N
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Description

The compound “(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid” appears to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a 2-chloroaniline group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-chloroaniline derivative with a 4-oxobut-2-enoic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic ring (from the 2-chloroaniline group), a carbonyl group (C=O), and a carboxylic acid group (-COOH). These groups could potentially allow for various intermolecular interactions such as hydrogen bonding2.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (like esterification and amide formation) and those typical of ketones (like nucleophilic addition). The 2-chloroaniline group could potentially undergo electrophilic aromatic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature5.


Scientific Research Applications

Pharmacological Effects of Phenolic Compounds

Phenolic acids, such as Chlorogenic Acid (CGA), demonstrate a wide range of therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid and glucose metabolism suggests potential applications in treating disorders like cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Environmental Impact and Toxicology of Herbicides

Research on 2,4-D, a widely used herbicide, highlights the environmental and toxicological concerns associated with its use. Understanding the fate, accumulation, and low-level exposure impacts of such compounds is crucial for developing strategies to mitigate environmental and health risks (F. Islam et al., 2017).

Analytical Characterization of Environmental Contaminants

Mass spectrometry and other analytical methods are vital for characterizing environmental contaminants, including naphthenic acids and related compounds. These methods are essential for understanding the molecular distributions, sources, and transformations of such compounds in the environment (J. Headley et al., 2009).

Applications in Water and Wastewater Treatment

Zero Valent Iron (ZVI) and related materials show promise in water and wastewater treatment processes, including the degradation of pollutants through Fenton and Fenton-like processes. The performance of these materials can be influenced by factors such as pH, highlighting the importance of understanding their reactivity and stability under different conditions (F. Rezaei & D. Vione, 2018).

Safety And Hazards

As with any chemical compound, handling “(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information6.


Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis7.


Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific experimental data and literature references are needed.


properties

IUPAC Name

(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAQJUBGHWISG-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364332
Record name F0777-0981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid

CAS RN

53616-16-3
Record name NSC164967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0777-0981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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